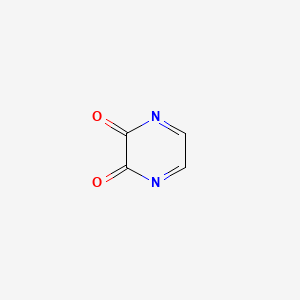

2(1H)-Pyrazinone, 3-hydroxy-

Description

Contextualization within Heterocyclic Chemistry

2(1H)-Pyrazinone, 3-hydroxy- is classified as a heterocyclic compound, meaning it contains a ring structure composed of atoms of at least two different elements. Specifically, it features a pyrazinone ring, a six-membered ring containing two nitrogen atoms. This places it within the broader family of diazines. The presence of a hydroxyl group at the 3-position and a ketone at the 2-position makes it a hydroxypyrazinone. This compound can exist in tautomeric forms, predominantly the 3-hydroxypyrazine form and the 2(1H)-pyrazinone, 3-oxo form. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and substituents on the pyrazine (B50134) ring. conicet.gov.aracs.org

Significance of the 2(1H)-Pyrazinone Scaffold in Chemical Research

The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry and natural product synthesis. nih.govresearchgate.net Its derivatives are found in a variety of natural products, often exhibiting a range of biological activities. rsc.orgbeilstein-journals.org For instance, compounds containing the pyrazinone core have been investigated for their antibacterial, antifungal, antiviral, and anticancer properties. ontosight.aimdpi.com

One of the most notable examples is Favipiravir, a pyrazinecarboxamide derivative that has been approved for the treatment of influenza and has been studied for its potential against other viral infections. nih.govresearchgate.net The pyrazinone core is also a key component in molecules designed as kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.netresearchgate.net The versatility of the pyrazinone scaffold allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net

Historical Overview of Academic Inquiry into 2(1H)-Pyrazinone, 3-hydroxy- and Related Systems

Research into pyrazinone systems dates back to the early 20th century, with initial studies focusing on their synthesis and basic chemical properties. rsc.org A significant method for synthesizing 2(1H)-pyrazinones, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, was first described in 1949. rsc.org

The discovery of naturally occurring pyrazinone derivatives, such as aspergillic acid from Aspergillus flavus in the 1940s, spurred further interest in this class of compounds. ontosight.aiwikipedia.org Early structural elucidation work revealed the cyclic hydroxamic acid nature of these molecules. wikipedia.org Over the decades, research has expanded to explore the synthesis of a wide array of substituted pyrazinones and their potential applications. The development of 3,5-dihalo-2(1H)-pyrazinones has provided versatile intermediates for creating complex molecular architectures. thieme-connect.com

Investigations into the tautomerism of hydroxypyrazinones have been a recurring theme, with studies employing various spectroscopic techniques and computational methods to understand the factors governing the keto-enol equilibrium. conicet.gov.aracs.orgnih.gov This fundamental aspect is crucial for understanding the reactivity and biological activity of these compounds.

Scope and Objectives of Current Research Trajectories

Current research on 2(1H)-pyrazinone, 3-hydroxy- and its analogs is multifaceted. A primary focus remains on the synthesis of novel derivatives with potential therapeutic applications. This includes the design of new PI3K/HDAC dual inhibitors for leukemia treatment and the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.govacs.org

Another active area of research is the use of the pyrazinone scaffold as a building block in the synthesis of more complex heterocyclic systems, such as pyrrolo[1,2-a]pyrazinones, which also exhibit significant biological activities. beilstein-journals.orgmdpi.commetu.edu.tr The application of "click chemistry" to the pyrazinone scaffold is being explored to generate novel molecular frameworks with pharmacological potential. acs.org

Furthermore, there is ongoing interest in understanding the fundamental chemical properties of these compounds, including their tautomeric behavior in different environments. conicet.gov.ar The study of pyrazinone-containing natural products from various sources, including marine organisms and bacteria, continues to yield new compounds with interesting biological profiles. mdpi.comresearchgate.net The biosynthesis of pyrazinones in microorganisms is another area of investigation, shedding light on the natural pathways that produce these diverse molecules. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O2/c7-3-4(8)6-2-1-5-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOYYQRWXITKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C(=O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazinone, 3 Hydroxy and Its Derivatives

De Novo Synthesis Routes

De novo synthesis provides fundamental and versatile pathways to the 2(1H)-pyrazinone core by assembling the ring from open-chain starting materials. These methods are crucial for creating a wide variety of substituted analogs. rsc.orgsemanticscholar.orgnih.gov

The construction of the 2(1H)-pyrazinone ring can be achieved by combining a range of acyclic building blocks. rsc.orgsemanticscholar.org Key strategies involve the formation of the pyrazinone ring from precursors such as α-amino acids and their derivatives (amides, esters, ketones), 1,2-dicarbonyl compounds, and α-haloacyl halides. rsc.orgsemanticscholar.orgnih.gov These methods are foundational and offer flexibility in introducing various substituents onto the pyrazinone core.

One of the most significant methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This approach, first reported by R. G. Jones in 1949, forms the heterocyclic ring by establishing bonds between N-1 and C-6, and N-4 and C-5. rsc.orgnih.gov

Initially, the Jones method utilized free α-amino acid amides in the presence of a base like sodium hydroxide, potassium hydroxide, or piperidine. rsc.org A notable drawback of this original protocol was the difficulty in preparing the required free α-amino acid amides, particularly those with low molecular weights. rsc.org This limitation was later addressed by Karmas and Spoerri, who demonstrated that the condensation proceeds effectively using the hydrohalide salts of the amino acid amides. rsc.org These salts are more stable and easier to synthesize, making the method more accessible and practical. rsc.org

Table 1: Comparison of Jones and Karmas/Spoerri Methods

| Feature | Jones Method (Original) | Karmas/Spoerri Method (Modification) |

| α-Amino Acid Amide Form | Free base | Hydrohalide salt |

| Precursor Accessibility | Difficult for low molecular weight amides | More readily accessible and easier to synthesize |

| Base | Required (e.g., NaOH, KOH, piperidine) | Not explicitly required as the starting material is a salt |

| Key Advantage | First established one-pot synthesis of this type | Improved practicality and accessibility of starting materials |

An alternative pathway to the 2(1H)-pyrazinone scaffold involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. rsc.orgnih.gov In a method described by Tota and Elderfield, the hydrochloride salt of a 1,2-disubstituted α-amino ketone serves as the precursor for the N-1, C-5, and C-6 atoms of the ring. rsc.orgnih.gov The remaining portion of the ring, C-2 and C-3, is supplied by a 2-bromo- or 2-chloro-substituted acid halide. rsc.orgnih.gov

The initial condensation yields a ketoamide intermediate. This intermediate is then treated with ammonia in the presence of sodium iodide to facilitate cyclization into a dihydropyrazine. Subsequent air oxidation of the dihydropyrazine affords the final 2(1H)-pyrazinone product. rsc.orgnih.gov

Advanced Synthetic Strategies

To improve reaction times, yields, and the potential for high-throughput synthesis, more advanced methodologies have been developed. These include microwave-assisted protocols and solid-phase synthesis, which are particularly valuable for medicinal chemistry and drug discovery programs. rsc.orgacs.org

Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds like pyrazinones. rsc.orgnih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com

For instance, the synthesis of 2(1H)-pyrazinone-based inhibitors for the hepatitis C virus NS3 protease was effectively achieved using a microwave-assisted version of Hoornaert's method. rsc.org Researchers have also developed rapid one-pot, two-step protocols that utilize microwave assistance. One such protocol involves a microwave-assisted Strecker reaction to form an α-aminonitrile, followed by cyclization with oxalyl chloride to construct the pyrazinone ring. rsc.org The application of microwave heating has been shown to be superior to classical heating, resulting in cleaner reactions, higher yields, and reaction times often reduced to mere minutes. nih.gov

Table 2: Examples of Microwave-Assisted Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Pyrazoline Synthesis | Chalcones, Hydrazine | Microwave (300W), Acetic Acid | 2-12 min | 82-99% | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | Microwave, Ethanol, 160°C | 55 min | Poor-to-good | nih.gov |

| 3-Hydroxy-2-oxindole Synthesis | Isatins, Malonic/Cyanoacetic acids | Microwave | 5-10 min | Up to 98% | mdpi.com |

Solid-phase synthesis, a cornerstone of combinatorial chemistry, offers a powerful platform for generating large libraries of compounds for high-throughput screening. acs.orgmdpi.com This approach has been successfully applied to the synthesis of the 2(1H)-pyrazinone scaffold, enabling the creation of diverse derivatives for biological evaluation. acs.org

In one reported strategy, the synthesis is based on a Strecker reaction involving a resin-bound amine, an aldehyde, and a cyanide. acs.org This step introduces diversity at the C-6 position of the pyrazinone ring, determined by the choice of the starting aldehyde. After the formation of the pyrazinone core on the solid support, further diversification can be achieved. For example, microwave-assisted, palladium-catalyzed reactions can be used to introduce a variety of substituents at the C-3 position of the resin-linked pyrazinone. acs.org Cleavage from the resin then yields the final N1-hydrogen substituted pyrazinones, which are not directly accessible through certain solution-phase routes. acs.org This combination of solid-phase synthesis and microwave-assisted reactions provides an efficient pathway to libraries of diversely substituted 2(1H)-pyrazinones. acs.org

Green Chemistry Principles in 2(1H)-Pyrazinone, 3-hydroxy- Synthesis

The application of green chemistry principles to the synthesis of 2(1H)-pyrazinone, 3-hydroxy- and its derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, the development of solvent-free reaction conditions, and the utilization of catalytic methods to enhance reaction efficiency and minimize waste.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. The development of synthetic routes in aqueous media or biomass-derived solvents like Cyrene™ represents a significant step towards more sustainable chemical manufacturing researchgate.netbeilstein-journals.org. For instance, the synthesis of pyrazine (B50134) and quinoxaline derivatives has been successfully demonstrated in aqueous media, highlighting the potential for water-based syntheses of related heterocyclic systems researchgate.net.

Solvent-free synthesis is another cornerstone of green chemistry, often coupled with energy-efficient techniques such as microwave irradiation or mechanochemistry. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including pyrazolone derivatives mdpi.com. These methods often proceed under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification mdpi.com. Similarly, solid-state and solvent-free reactions, for example, using solid hydrazine for the synthesis of pyrazoles and pyridazinones, proceed under ambient conditions without the need for catalysts or additives, generating only water and carbon dioxide as byproducts ewha.ac.kr.

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Lipases, for example, have been employed in the synthesis of pyrazinamide derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol rsc.orgnih.gov. This biocatalytic approach not only operates under mild conditions but also aligns with the principles of green chemistry by utilizing renewable catalysts and reducing energy consumption nih.gov.

The following table summarizes key green chemistry approaches applicable to the synthesis of 2(1H)-pyrazinone, 3-hydroxy- and related heterocycles.

| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential for 2(1H)-Pyrazinone, 3-hydroxy- Synthesis |

| Use of Safer Solvents | Synthesis of pyrazine and quinoxaline derivatives in aqueous media researchgate.net. Use of biomass-derived solvents like Cyrene™ for cycloaddition reactions beilstein-journals.org. | Adaptation of synthetic routes to water or bio-based solvents, reducing reliance on volatile organic compounds. |

| Solvent-Free Conditions | Microwave-assisted one-pot synthesis of pyrazolone derivatives without a solvent mdpi.com. Solid-state synthesis of pyrazoles and pyridazinones by grinding solid reactants ewha.ac.kr. | Development of solid-state or microwave-assisted methods for the cyclization step in pyrazinone ring formation, eliminating the need for bulk solvents. |

| Catalysis | Use of recyclable ZnO nanoparticles as a catalyst for pyrazoline synthesis in aqueous media ijarsct.co.in. Enzymatic synthesis of pyrazinamide derivatives using immobilized lipase rsc.orgnih.gov. | Employment of heterogeneous or biocatalysts to improve reaction efficiency, facilitate catalyst recovery and reuse, and minimize waste. |

Flow Chemistry Methodologies for 2(1H)-Pyrazinone, 3-hydroxy- Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. The application of flow chemistry to the synthesis of nitrogen-containing heterocycles, including pyrazine derivatives, is a growing area of research.

Flow reactors also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and higher yields. In the synthesis of pyrazinamide derivatives, a continuous-flow system catalyzed by an immobilized enzyme was developed, allowing for the reaction to be conducted at a controlled temperature with a short residence time, resulting in high yields nih.gov. This level of control is often difficult to achieve in large-scale batch reactors.

The scalability of flow processes is another significant advantage. Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which avoids the challenges associated with changing the volume and surface-area-to-volume ratio in batch reactors. A scale-up experiment for the synthesis of a pyrazole (B372694) derivative demonstrated the production of gram quantities of the product over a 12-hour period in a continuous flow setup scispace.com.

The table below provides examples of flow chemistry applications in the synthesis of related heterocyclic compounds, illustrating the potential for the production of 2(1H)-pyrazinone, 3-hydroxy-.

| Heterocyclic System | Key Features of Flow Synthesis | Reference |

| Pyrazoles | Four-step continuous flow synthesis from anilines, involving in situ generation of hazardous intermediates. | scispace.comnih.gov |

| Pyrazinamide Derivatives | Continuous-flow enzymatic synthesis with short residence times and high yields. | rsc.orgnih.gov |

| 3,5-Disubstituted Pyrazoles | Transition metal-free continuous-flow process with a total residence time of around 70 minutes. | nih.gov |

Mechanochemical Synthesis Approaches for 2(1H)-Pyrazinone, 3-hydroxy-

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly developing field of green chemistry that often allows for solvent-free or low-solvent synthesis. Ball milling is a common technique in mechanochemistry, where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This process can lead to the formation of products with high yields and in shorter reaction times compared to conventional solution-based methods.

The synthesis of N-heterocycles via mechanochemical methods has been extensively reviewed, demonstrating the broad applicability of this technique. A wide range of heterocyclic systems, including indoles, pyrimidines, and pyrazoles, have been synthesized using ball milling, often under solvent-free conditions mdpi.comresearchgate.net. These methods are attractive due to their operational simplicity, reduced waste generation, and energy efficiency.

For example, the Biginelli reaction, a multicomponent reaction to produce dihydropyrimidones, has been successfully performed under mechanochemical solvent-free conditions mdpi.com. Similarly, polyfunctionalized pyrazoles have been synthesized in a solvent-free two-step process under ball-milling conditions researchgate.net. The synthesis of azines, pyrazoles, and pyridazinones has also been achieved by simply grinding solid hydrazine with dicarbonyl compounds, without the need for any solvent, catalyst, or additive ewha.ac.kr.

While the direct mechanochemical synthesis of 2(1H)-pyrazinone, 3-hydroxy- has not been extensively reported, the successful application of this technique to a wide variety of other N-heterocycles suggests its potential. The key advantages of mechanochemical synthesis are summarized in the table below.

| Advantage | Description | Example in Heterocycle Synthesis |

| Solvent-Free or Low-Solvent | Reduces or eliminates the need for bulk solvents, minimizing waste and environmental impact. | Solvent-free Biginelli reaction for dihydropyrimidone synthesis mdpi.com. |

| Energy Efficiency | Reactions are often conducted at room temperature, reducing energy consumption compared to methods requiring heating. | Grinding of solid reactants at ambient temperature for pyrazole synthesis ewha.ac.kr. |

| Rapid Reaction Times | The high energy input from milling can significantly accelerate reaction rates. | Synthesis of dihydropyrano[2,3-c]pyrazole derivatives in 5-20 minutes researchgate.net. |

| High Yields | Mechanochemical methods often provide high to excellent yields of the desired products. | Synthesis of cis-2,4-diphenyltetrahydroquinolines in good yield via a Diels-Alder reaction mdpi.com. |

Regioselective Derivatization and Functionalization of 2(1H)-Pyrazinone, 3-hydroxy-

The functionalization of the 2(1H)-pyrazinone, 3-hydroxy- scaffold is crucial for the development of new chemical entities with desired pharmacological properties. Regioselective derivatization allows for the precise modification of the pyrazinone core at specific positions, enabling the exploration of structure-activity relationships.

Nucleophilic Substitution and Addition/Elimination Reactions

Nucleophilic substitution and addition/elimination reactions are fundamental transformations for the derivatization of the 2(1H)-pyrazinone ring, particularly at the C-3 position. 3,5-Dihalo-2(1H)-pyrazinones are versatile intermediates that can undergo selective derivatization. The C-3 position, being part of an imidoyl chloride moiety, is particularly susceptible to nucleophilic attack.

A variety of nucleophiles can be introduced at the C-3 position through an addition/elimination mechanism nih.gov. This allows for the incorporation of a wide range of functional groups, including amines, alcohols, and thiols, leading to the corresponding 3-amino-, 3-alkoxy-, and 3-thio-substituted 2(1H)-pyrazinones. The 3-hydroxy group of the title compound can be considered a product of such a reaction with a hydroxide source, or it can be a precursor for further functionalization after conversion to a better leaving group.

Metal-Catalyzed Cross-Coupling Strategies (e.g., Palladium, Copper, Silver, Gold)

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis and are powerful tools for the C-C and C-heteroatom bond formation on the 2(1H)-pyrazinone scaffold. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at halogenated positions of the pyrazinone ring nih.gov. These reactions offer a high degree of functional group tolerance and are generally high-yielding nobelprize.org.

While palladium catalysis is well-established, there is growing interest in the use of other metals such as copper and gold. Copper-catalyzed reactions are often used for C-N, C-O, and C-S bond formation and can be a cost-effective alternative to palladium nih.govnih.gov. For instance, copper-catalyzed late-stage C(sp³)–H functionalization of N-heterocycles has been demonstrated, showcasing the potential for direct C-H activation and functionalization on the pyrazinone core or its side chains nih.gov.

Gold catalysis has emerged as a powerful method for the activation of alkynes and allenes towards nucleophilic attack. Gold-catalyzed cyclization reactions have been used to construct various heterocyclic systems, including oxazin-1-one derivatives from N-propargyl-substituted carboxylic acids nih.govbeilstein-journals.org. While direct gold-catalyzed functionalization of the 3-hydroxy-2(1H)-pyrazinone core is less common, the principles of gold catalysis could be applied to precursors bearing alkyne functionalities to construct more complex fused ring systems.

The following table presents a summary of common metal-catalyzed cross-coupling reactions and their potential applications in the derivatization of the 2(1H)-pyrazinone scaffold.

| Reaction | Metal Catalyst | Typical Bond Formed | Potential Application on Pyrazinone Scaffold |

| Suzuki-Miyaura Coupling | Palladium | C-C (Aryl, Vinyl) | Introduction of aryl or vinyl substituents at the C-3 or C-5 position from a halo-pyrazinone precursor. |

| Sonogashira Coupling | Palladium, Copper | C-C (Alkynyl) | Functionalization with terminal alkynes, providing a handle for further transformations such as "click chemistry". |

| Buchwald-Hartwig Amination | Palladium | C-N | Synthesis of 3-amino-2(1H)-pyrazinone derivatives from 3-halo-2(1H)-pyrazinones. |

| Ullmann Condensation | Copper | C-O, C-N, C-S | Introduction of alkoxy, amino, or thioether groups at the C-3 position. |

| Alkyne Hydrofunctionalization | Gold | C-O, C-N | Intramolecular cyclization of alkyne-containing pyrazinone precursors to form fused heterocyclic systems nih.govbeilstein-journals.org. |

"Click Chemistry" Applications to the 2(1H)-Pyrazinone Scaffold

"Click chemistry," a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, is a powerful tool for the synthesis of 1,2,3-triazoles organic-chemistry.orgwikipedia.org. This methodology has been successfully applied to the derivatization of the 2(1H)-pyrazinone scaffold at the C-3 position to generate novel heterocyclic frameworks acs.org.

Two main strategies have been employed for the application of click chemistry to the 2(1H)-pyrazinone core. The first involves the introduction of an alkyne moiety at the C-3 position, followed by a cycloaddition reaction with an organic azide. The alkyne can be linked to the pyrazinone ring via a C-C or C-O bond. The second approach involves the introduction of an azide group at the C-3 position, which can then react with a terminal alkyne acs.org. Both pathways lead to the formation of 1,2,3-triazole-substituted 2(1H)-pyrazinones.

The Huisgen 1,3-dipolar cycloaddition is the underlying transformation in these click reactions wikipedia.orgorganic-chemistry.org. The use of a copper(I) catalyst significantly accelerates the reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer organic-chemistry.orgnih.gov. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, affording the 1,5-disubstituted triazole isomer wikipedia.org. Microwave irradiation has also been successfully employed to accelerate the click reaction step, further enhancing the efficiency of this synthetic strategy acs.org.

The application of click chemistry provides a highly efficient and modular approach for the construction of diverse libraries of 2(1H)-pyrazinone derivatives with potential applications in drug discovery.

Strategies for Asymmetric Synthesis of Chiral 2(1H)-Pyrazinone, 3-hydroxy- Derivatives

The development of synthetic methodologies to access enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of medicinal chemistry where the biological activity of a compound is often dictated by its stereochemistry. For derivatives of 2(1H)-pyrazinone, 3-hydroxy-, the introduction of chirality can lead to compounds with enhanced potency and selectivity for their biological targets. While a general catalytic asymmetric synthesis for the 3-hydroxy-2(1H)-pyrazinone core is not extensively documented, several key strategies for achieving asymmetric synthesis of chiral pyrazinone derivatives have been reported. These approaches can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and specific enantioselective reactions on precursors.

One notable strategy involves the use of the chiral pool, which utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates. This approach ensures that the desired stereochemistry is incorporated from the outset. For instance, the enantioselective total synthesis of the marine alkaloid (-)-hamacanthin A, a dihydropyrazinone derivative, was achieved by coupling 3-indolyl-α-oxoacetyl chloride with a chiral azidoethylamine derived from an enantiopure precursor. A key step in this synthesis was the Sharpless asymmetric dihydroxylation, which established the crucial stereocenter that was then carried through to the final pyrazinone product acs.org.

Another powerful technique is the use of chiral auxiliaries. In this methodology, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. While specific examples for 3-hydroxy-2(1H)-pyrazinone are scarce, this principle is widely applied in heterocyclic synthesis and represents a viable route for obtaining chiral derivatives.

A fascinating approach to chirality in pyrazinone systems is through the synthesis of atropisomers. Atropisomerism arises from hindered rotation around a single bond, leading to stable, non-interconverting rotational isomers. The asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones has been demonstrated through a remarkable chirality transfer process. In this method, a chiral amine is used as a resolving agent and a source of chirality. The cyclization of a diastereomerically pure aminonitrile precursor, derived from an ortho-substituted benzaldehyde and a chiral amine, leads to the formation of a single, stable atropisomer of the pyrazinone product. This stereoselective synthesis highlights an unconventional yet effective method for introducing chirality into the pyrazinone scaffold rsc.orgacs.org.

The following table summarizes selected examples of asymmetric syntheses of chiral pyrazinone derivatives, showcasing the diversity of approaches and the high levels of stereocontrol that can be achieved.

| Target Compound | Key Asymmetric Strategy | Precursors | Outcome | Reference |

| (-)-Hamacanthin A | Sharpless Asymmetric Dihydroxylation | 3-Indolyl azidoethylamine, 3-indolyl-α-oxoacetyl chloride | Enantioselective synthesis of the (-)-antipode | acs.org |

| (aS,S)-6-(2-Iodophenyl)-3,5-dichloro-1-(1-phenylethyl)-2(1H)-pyrazinone | Chirality Transfer | (S,S)-α-[(1-phenylethyl)amino]-α-(2-iodophenyl)acetonitrile, Oxalyl chloride | Diastereomerically pure atropisomeric pyrazinone | acs.org |

These examples, while not directly focused on 2(1H)-pyrazinone, 3-hydroxy-, provide a conceptual framework for the design of synthetic routes toward chiral derivatives of this core structure. The principles of utilizing chiral starting materials, employing chiral auxiliaries, and leveraging unique stereochemical phenomena like atropisomerism are all applicable and offer promising avenues for future research in this area.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 1h Pyrazinone, 3 Hydroxy

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-hydroxy-2(1H)-pyrazinone is ambident, possessing both nucleophilic and electrophilic centers.

Nucleophilic Character:

N-1 (Amide Nitrogen): The amide nitrogen is generally non-basic and non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group.

N-4 (Imine Nitrogen): The pyridine-like nitrogen at the N-4 position possesses a lone pair in an sp² orbital, making it a potential site for protonation and alkylation.

O-3 (Hydroxyl Group): The hydroxyl group is a key site of nucleophilicity. It can be O-alkylated or O-acylated under appropriate conditions. Deprotonation to the corresponding phenoxide-like species significantly enhances its nucleophilicity. The direct alkylation of related pyrimidin-2(1H)-ones often yields a mixture of N- and O-alkylated products, with reaction conditions influencing the chemoselectivity. nih.gov

Electrophilic Character:

C-2 (Carbonyl Carbon): The carbonyl carbon is an electrophilic center, though its reactivity is tempered by the adjacent amide nitrogen.

Ring Carbons (C-3, C-5, C-6): The pyrazinone ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring carbons, particularly C-3, C-5, and C-6, susceptible to nucleophilic attack. For instance, 3,5-dihalo-2(1H)-pyrazinones are versatile substrates for nucleophilic aromatic substitution, where halides at the C-3 and C-5 positions are displaced by various nucleophiles like amines. rsc.orgsemanticscholar.org This highlights the inherent electrophilicity of these positions.

The molecule's acidic and basic properties are crucial to its reactivity. The hydroxyl proton is acidic, and the N-4 nitrogen is basic. The predicted pKa for the hydroxyl group of a similar compound, 3-phenyl-2(1H)-pyrazinone, is approximately 11.26, indicating it can be deprotonated by a sufficiently strong base. chemicalbook.com

Pericyclic Reactions and Cycloaddition Chemistry

The conjugated π-system of the 2(1H)-pyrazinone ring enables its participation in pericyclic reactions, most notably cycloadditions.

Diels-Alder Reactions: The pyrazinone ring can function as an azadiene (a diene containing a nitrogen atom) in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. youtube.com This reactivity is analogous to that of 2(1H)-pyridones, which have been studied extensively. researchgate.net In these reactions, the C-5 and C-6 atoms of the pyrazinone act as the diene component, reacting with a dienophile (a π-system, typically an alkene or alkyne) to form bicyclic adducts. researchgate.netnih.gov The reaction is a concerted, pericyclic process that forms a new six-membered ring. youtube.com The presence of electron-donating or electron-withdrawing groups on either the pyrazinone or the dienophile can significantly influence the reaction rate and regioselectivity.

1,3-Dipolar Cycloadditions: A particularly important facet of pyrazinone chemistry is its use as a precursor for 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions. organic-chemistry.org Selective N-alkylation at the N-4 position, followed by deprotonation (often of the 3-hydroxy group or a proton at C-6), generates a 1H-pyrazinium-3-olate (also known as a 3-oxidopyrazinium). rsc.org This species is a type of azomethine ylide, a versatile 1,3-dipole. rsc.orgacs.orgnih.gov

These 3-oxidopyrazinium ylides react readily with various dipolarophiles, such as alkenes and alkynes, to form five-membered rings. wikipedia.org The reaction with acrylate (B77674) derivatives, for example, leads to the formation of 3,8-diazabicyclo[3.2.1]octanone scaffolds. rsc.orgacs.org These reactions are valuable for constructing complex, nitrogen-containing bicyclic systems from simple pyrazinone precursors. acs.orgresearchgate.net

| Reaction Type | Pyrazinone Role | Partner Molecule | Product | Reference |

| Diels-Alder | Azadiene | Dienophile (e.g., N-phenylmaleimide) | Isoquinuclidine derivative | researchgate.net |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole Precursor | Dipolarophile (e.g., methyl acrylate) | 3,8-diazabicyclo[3.2.1]octanone | rsc.orgacs.org |

Photochemical Transformations of 2(1H)-Pyrazinone, 3-hydroxy-

While specific photochemical studies on 2(1H)-pyrazinone, 3-hydroxy- are not extensively documented, the photochemistry of related heterocyclic systems provides significant insight. The presence of the 3-hydroxy-enone motif is a critical chromophore that dictates potential photoreactivity.

Analogous systems, such as 3-hydroxy-pyran-4-ones, undergo two primary competing photochemical transformations upon UV irradiation:

6π-Electrocyclization: This pericyclic reaction involves the 1,3,5-hexatriene (B1211904) system within the molecule, leading to the formation of bicyclic products.

Excited State Intramolecular Proton Transfer (ESIPT): The 3-hydroxy group can transfer a proton to the carbonyl oxygen in the excited state. This ESIPT process can promote a contraction of the pyranone ring, leading to the formation of unstable α-hydroxy-1,2-diketone intermediates.

The balance between these pathways is often dependent on the substitution pattern and other structural features. For many hydroxy derivatives, the ESIPT-promoted pathway is a major route of phototransformation.

In the case of pyrazin-2(1H)-ones lacking the 3-hydroxy group, irradiation in the presence of oxygen can lead to reactions with singlet oxygen. This typically forms endoperoxide intermediates via a [4+2] cycloaddition of ¹O₂ across the diene system, which can then rearrange to yield various degradation products.

Electrochemical Behavior of 2(1H)-Pyrazinone, 3-hydroxy-

The electrochemical properties of 2(1H)-pyrazinone, 3-hydroxy- are of interest for understanding its redox chemistry and for potential applications in electroanalysis or electrosynthesis. The molecule contains several redox-active sites, including the conjugated π-system and the hydroxyl group.

Systematic electrochemical studies on this specific compound are limited in the available literature. However, research on related pyrazole (B372694) and pyrazoline derivatives using techniques like cyclic voltammetry and polarography reveals that these heterocyclic systems are electrochemically active. scielo.org.cojlu.edu.cn For instance, studies on pyrazolin-5-one derivatives show well-defined reduction waves at the dropping mercury electrode, indicating that the hydrazono group (-N=N-) is the site of reduction. scielo.org.co

For 3-hydroxy-2(1H)-pyrazinone, one would expect both oxidation and reduction processes.

Oxidation: The hydroxyl group, being similar to a phenol, is a likely candidate for oxidation, potentially forming a phenoxyl-type radical. The electron-rich pyrazine (B50134) ring itself could also undergo oxidation at higher potentials.

Reduction: The conjugated enone system and the C=N bond are susceptible to reduction.

Cyclic voltammetry studies on a pentacyanidoferrate complex containing a pyrazine-derived ligand demonstrated a quasi-reversible wave corresponding to the Fe(II)/Fe(III) redox couple, showing that the pyrazine moiety can effectively mediate electron transfer. mdpi.com Comprehensive studies using techniques like cyclic voltammetry would be necessary to determine the precise redox potentials, establish the reversibility of the electron transfer processes, and elucidate the mechanisms of the electrode reactions for 3-hydroxy-2(1H)-pyrazinone. mdpi.com

Mechanistic Investigations of Key Reactions

Elucidating the precise mechanisms of the reactions involving 3-hydroxy-2(1H)-pyrazinone is crucial for controlling reaction outcomes and designing new synthetic pathways. Two powerful techniques for such investigations are isotopic labeling and in situ spectroscopic monitoring.

Isotopic labeling is a definitive technique used to trace the path of atoms throughout a chemical reaction. ias.ac.inwikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O) with one of its isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), its position in the products and intermediates can be determined, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgcreative-proteomics.comthieme-connect.de

While specific isotopic labeling studies for reactions of 3-hydroxy-2(1H)-pyrazinone are not widely reported, the methodology could be applied to investigate several key transformations:

Cycloaddition Reactions: To confirm the concerted nature of a Diels-Alder reaction, deuterium (B1214612) labeling on the dienophile could be used to track its stereochemical fate in the bicyclic product.

Photochemical Rearrangements: Labeling the hydroxyl oxygen with ¹⁸O could be used to follow its path during a potential ESIPT-promoted ring contraction, confirming whether it is retained in the resulting diketone or exchanged.

Hydrolysis/Rearrangement: Deuterium labeling of the solvent (D₂O) could help determine the role of water in hydrolysis reactions and identify which protons in the molecule are readily exchangeable.

This technique is especially powerful for distinguishing between intramolecular and intermolecular processes and for identifying symmetrical intermediates. ias.ac.in

In situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, without the need for sampling and quenching. nih.gov This provides valuable kinetic data and can lead to the detection of transient intermediates that might be missed by conventional analysis. youtube.com

Common techniques for in situ monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A reaction can be run directly in an NMR tube, and spectra can be acquired at regular intervals. iastate.edunih.gov This allows for the simultaneous tracking of the disappearance of reactants and the appearance of products, providing quantitative kinetic information. researchgate.netchemrxiv.orgnih.gov It is particularly useful for identifying the structure of intermediates that accumulate to detectable concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Using an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, FTIR spectroscopy can monitor changes in vibrational frequencies. rsc.orgresearchgate.net This is highly effective for tracking functional groups, such as the disappearance of a C=O stretch from a reactant and the appearance of a new one from a product. nih.govyoutube.comxjtu.edu.cn

UV-Visible Spectroscopy: For reactions involving changes in chromophores, UV-Vis spectroscopy can monitor the reaction progress by observing changes in absorbance at specific wavelengths.

These in situ methods provide a detailed picture of the reaction profile, helping to identify induction periods, determine reaction orders, and build a comprehensive understanding of the reaction mechanism. xjtu.edu.cn

Tautomerism and Isomerism in 2 1h Pyrazinone, 3 Hydroxy Systems

Keto-Enol Tautomeric Equilibria of 2(1H)-Pyrazinone, 3-hydroxy-

2(1H)-Pyrazinone, 3-hydroxy- is subject to keto-enol tautomerism, a process involving the migration of a proton and the shifting of bonding electrons. This results in an equilibrium between two primary tautomeric forms: the keto form (a lactam structure) and the enol form (a lactim structure, 2,3-dihydroxypyrazine). While the keto form is often more stable in similar heterocyclic systems, the position of this equilibrium is not fixed and is highly sensitive to external conditions and structural modifications.

The keto form is characterized by a carbonyl group (C=O) and an N-H bond within the pyrazine (B50134) ring, whereas the enol form features two hydroxyl (-OH) groups attached to a fully aromatic pyrazine ring. The relative stability of these forms is dictated by a balance of factors including aromaticity, intramolecular hydrogen bonding, and intermolecular interactions.

The ratio of keto to enol tautomers is profoundly influenced by the surrounding solvent environment. Solvent polarity and its capacity for hydrogen bonding can selectively stabilize one tautomer over the other, thereby shifting the equilibrium.

In polar protic solvents, such as water or methanol, the more polar keto (lactam) tautomer is often preferentially stabilized through dipole-dipole interactions and hydrogen bonding with solvent molecules. Conversely, in non-polar, aprotic solvents like cyclohexane (B81311) or chloroform, the enol (lactim) form may be favored. In these environments, the enol tautomer can form stable, hydrogen-bonded dimers, which is a significant stabilizing interaction that is disrupted in protic solvents. For the analogous 3-hydroxypyridine (B118123) system, the equilibrium shifts dramatically from the neutral enol form in cyclohexane to the zwitterionic keto form in water. researchgate.net

The table below illustrates the general effect of solvent type on the keto-enol equilibrium for heterocyclic systems analogous to 2(1H)-Pyrazinone, 3-hydroxy-.

| Solvent | Polarity Type | Predominant Tautomer | Primary Stabilizing Interactions |

|---|---|---|---|

| Water | Polar Protic | Keto (Lactam) | Hydrogen bonding with solvent, dipole-dipole interactions |

| Methanol | Polar Protic | Keto (Lactam) | Hydrogen bonding with solvent |

| DMSO | Polar Aprotic | Keto (Lactam) | Dipole-dipole interactions |

| Chloroform | Relatively Non-Polar | Enol (Lactim) | Intermolecular H-bonding (dimerization), weaker solvent interactions |

| Cyclohexane | Non-Polar | Enol (Lactim) | Intermolecular H-bonding (dimerization) |

The introduction of substituents onto the pyrazine ring can electronically influence the tautomeric equilibrium. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the relative stability of the keto and enol forms.

Electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, tend to increase the acidity of the N-H proton, which can favor the stability of the keto tautomer. nih.gov Conversely, electron-donating groups, like methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the electron density in the ring, potentially stabilizing the aromatic enol form. Studies on substituted 1-benzamidoisoquinolines have shown that the relative content of the amide (keto-like) form can be precisely controlled, varying from 74% with a strong EDG to 38% with a strong EWG. semanticscholar.org This demonstrates a clear correlation between the electronic properties of the substituent and the position of the tautomeric equilibrium. semanticscholar.org

Rotameric States and Conformational Isomerism

Beyond tautomerism, 2(1H)-Pyrazinone, 3-hydroxy- can exhibit conformational isomerism due to rotation around single bonds. For the enol tautomer (2,3-dihydroxypyrazine), rotation about the C-O single bond of the hydroxyl group can give rise to different rotameric states. These are typically referred to as syn-periplanar and anti-periplanar conformers, depending on the orientation of the hydroxyl proton relative to the adjacent nitrogen atom in the ring.

In related systems like 2-hydroxypyridine, the syn-periplanar lactim tautomer, where the O-H bond is oriented toward the ring nitrogen, is often the most stable gas-phase species. nih.gov This preference is attributed to a stabilizing intramolecular hydrogen bond or favorable dipole interactions. The anti-periplanar form is generally less stable. The energy barrier to interconversion between these rotamers is typically low, meaning they can readily interconvert at room temperature.

Thermodynamic and Kinetic Aspects of Tautomerization Processes

The tautomerization of 2(1H)-Pyrazinone, 3-hydroxy- is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the relative stability of the tautomers and thus the position of the equilibrium, while kinetics determines the rate at which this equilibrium is reached.

For the closely analogous 2-hydroxypyridine/2-pyridone system, the enol form is slightly more stable in the gas phase, with an energy difference of about 3 kJ/mol. nih.gov However, in polar solvents like water, the equilibrium shifts to strongly favor the keto form, which becomes more stable by approximately 12 kJ/mol. nih.gov

The interconversion between tautomers requires overcoming an energy barrier, known as the activation energy. Direct intramolecular 1,3-proton transfer in the gas phase involves a strained four-membered transition state and has a very high activation energy, calculated to be around 137 kJ/mol for 2-hydroxypyridine, making it a kinetically disfavored process. researchgate.netnih.gov Tautomerization is often facilitated by solvent molecules or through the formation of dimers, where proton transfer can occur via a more stable six- or eight-membered transition state. This intermolecular pathway has a significantly lower activation barrier, calculated to be around 31 kJ/mol for the mixed dimer of 2-hydroxypyridine, making it the more plausible kinetic pathway. researchgate.netnih.gov

Experimental Approaches to Tautomer Identification and Quantification

Several spectroscopic techniques are employed to identify and quantify the different tautomers of a compound in equilibrium. Among these, UV-Visible spectroscopy is a particularly powerful and accessible method.

UV-Visible spectroscopy can effectively distinguish between keto and enol tautomers because their different electronic structures and degrees of conjugation result in distinct absorption spectra. The keto (lactam) and enol (lactim) forms of 2(1H)-Pyrazinone, 3-hydroxy- possess different chromophores, leading them to absorb light at different wavelengths (λmax).

The enol form, being a fully aromatic dihydroxypyrazine, typically exhibits a π-π* transition at a specific wavelength. The keto form, with its cross-conjugated system, will have its own characteristic absorption bands. For example, in studies of 3-hydroxypyridine, the neutral enol form shows an absorption peak around 278 nm in cyclohexane, while in water, two new peaks appear at approximately 247 nm and 315 nm, which are attributed to the zwitterionic keto form. researchgate.net

By measuring the absorbance at the characteristic λmax for each tautomer, one can determine their relative concentrations in a given solvent using the Beer-Lambert law. This allows for the calculation of the equilibrium constant (KT = [enol]/[keto]) for the tautomerization process under specific conditions. By observing how these peaks change in intensity with variations in solvent, one can quantify the influence of the environment on the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can determine the predominant tautomeric form and, in some cases, quantify the equilibrium constant between different forms. pdx.edujst-ud.vn

In the case of 3-hydroxy-2(1H)-pyrazinone, the ¹H NMR spectrum would be expected to show distinct signals for the protons in the pyrazinone ring. The chemical shift of the proton attached to the nitrogen atom (N-H) and the presence or absence of a hydroxyl proton (O-H) signal are key indicators. In the lactam form, a signal for the N-H proton would be observed, while in the lactim form, an O-H proton signal would be present. The position of these signals can be influenced by the solvent and concentration due to hydrogen bonding. jst-ud.vn

¹³C NMR spectroscopy provides further evidence for the tautomeric structure. The chemical shift of the carbonyl carbon (C=O) in the lactam form is typically found in the range of 160-180 ppm. In contrast, the carbon atom attached to the hydroxyl group (C-OH) in the lactim form would resonate at a different, typically lower, chemical shift. The chemical shifts of the other ring carbons also provide a fingerprint for each tautomeric form. pdx.edu

For related heterocyclic systems like pyrazolones, extensive NMR studies have been conducted. For instance, the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated using ¹H, ¹³C, and ¹⁵N NMR, revealing that it exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Tautomeric Forms of Hydroxy-Substituted Heterocycles

| Tautomeric Form | Nucleus | Typical Chemical Shift (ppm) |

| Lactam (Keto) | N-H | 7.0 - 12.0 |

| C=O | 160 - 180 | |

| Lactim (Enol) | O-H | 9.0 - 15.0 |

| C-OH | 140 - 160 |

Note: These are general ranges and the exact chemical shifts for 2(1H)-Pyrazinone, 3-hydroxy- may vary depending on the solvent and other experimental conditions.

Infrared Spectroscopy for Vibrational Fingerprints of Tautomers

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and thus distinguishing between tautomers. The vibrational frequencies of different bonds provide a characteristic "fingerprint" for each tautomeric form. specac.comrsc.org

For 2(1H)-Pyrazinone, 3-hydroxy-, the lactam tautomer would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. uc.edu The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. specac.com

Conversely, the lactim tautomer would be characterized by the absence of a strong C=O stretching band and the presence of a C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ region. A broad O-H stretching band would also be observed in the range of 3200-3600 cm⁻¹. msu.edu

Table 2: Characteristic Infrared Absorption Frequencies for Tautomeric Forms

| Tautomeric Form | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Lactam (Keto) | C=O stretch | 1650 - 1700 |

| N-H stretch | 3200 - 3400 | |

| Lactim (Enol) | C=N stretch | 1600 - 1650 |

| O-H stretch | 3200 - 3600 |

X-ray Diffraction for Solid-State Tautomeric Forms

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, making it an excellent method for determining the tautomeric form present in the solid state. nih.govlibretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise positions of atoms and the bond lengths within the molecule. nih.govnih.gov

For 2(1H)-Pyrazinone, 3-hydroxy-, a crystal structure would unambiguously show whether the hydrogen atom is bonded to the nitrogen (lactam form) or the oxygen (lactim form). The bond lengths would also be indicative: a C=O double bond in the lactam form would be significantly shorter than a C-O single bond in the lactim form. Similarly, a C-N single bond would be longer than a C=N double bond.

Table 3: Expected Bond Lengths from X-ray Diffraction for Tautomeric Forms

| Tautomeric Form | Bond | Expected Bond Length (Å) |

| Lactam (Keto) | C=O | ~1.23 |

| C-N | ~1.35 | |

| Lactim (Enol) | C-O | ~1.36 |

| C=N | ~1.30 |

Matrix-Isolation Techniques for Gas-Phase Tautomerism

Matrix-isolation is an experimental technique used to study molecules in a non-interacting environment, which closely mimics the gas phase. uni.lu In this method, the compound of interest is vaporized and co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a very cold surface. This traps individual molecules in a solid matrix, preventing intermolecular interactions.

Infrared spectroscopy is often coupled with matrix-isolation to study the vibrational spectra of the isolated molecules. This allows for the observation of sharp absorption bands, free from the broadening effects seen in condensed phases. By comparing the experimental IR spectrum of the matrix-isolated compound with theoretical calculations for each possible tautomer, the predominant form in the gas phase can be identified.

For 2(1H)-Pyrazinone, 3-hydroxy-, a matrix-isolation IR study would allow for the clear identification of the C=O and N-H stretching vibrations of the lactam form or the O-H and C=N stretching vibrations of the lactim form. The tautomeric equilibrium in the gas phase can be different from that in solution or the solid state due to the absence of solvent and crystal packing effects. For example, studies on 2-pyridone have shown that the lactam form is more stable in the gas phase.

Microwave Spectroscopy for Gas-Phase Tautomer Resolution

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecular geometry and can be used to distinguish between different tautomers and conformers. Each tautomer will have a unique set of rotational constants (A, B, and C) that are determined by its moments of inertia.

By measuring the microwave spectrum of 2(1H)-Pyrazinone, 3-hydroxy- in the gas phase and comparing the experimentally determined rotational constants with those calculated for the optimized geometries of the different tautomers, the specific tautomeric form present can be unambiguously identified. This technique can also provide information about the dipole moment of the molecule, which can further aid in the identification of the tautomer.

While no specific microwave spectroscopy data for 2(1H)-Pyrazinone, 3-hydroxy- is available, this technique has been successfully applied to study the gas-phase tautomerism of other heterocyclic molecules, such as 2-pyridone/2-hydroxypyridine, providing definitive evidence for the predominance of the pyridone form. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 1h Pyrazinone, 3 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2(1H)-Pyrazinone, 3-hydroxy-, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of its proton and carbon signals. The expected tautomerism between the keto (pyrazinone) and enol (hydroxypyrazine) forms would also be investigated using NMR.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show signals for the two vinyl protons on the pyrazinone ring and exchangeable protons from the N-H and O-H groups. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and carbonyl group. The ¹³C NMR spectrum would display four distinct signals corresponding to the two carbonyl/enol carbons and the two vinyl carbons.

2D NMR: To establish connectivity, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent vinyl protons (H-5 and H-6), confirming their positions in the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. nih.gov It would definitively link the H-5 and H-6 signals to their corresponding carbon signals, C-5 and C-6. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying the positions of the quaternary carbons (C-2 and C-3) by observing correlations from the vinyl protons. For instance, H-5 would be expected to show a correlation to C-3, and H-6 to C-2. nih.gov

These combined techniques allow for the complete and unambiguous assignment of the molecule's core structure.

Table 1: Predicted NMR Assignments for 2(1H)-Pyrazinone, 3-hydroxy- Note: These are predicted chemical shift ranges based on related structures. Actual values would require experimental data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (N-H) | Broad, variable | - | C-2, C-6 |

| 2 (C=O) | - | 155 - 165 | - |

| 3 (C-OH) | - | 145 - 155 | - |

| 4 (N) | - | - | - |

| 5 (C-H) | 6.5 - 7.5 | 120 - 130 | C-3, C-6 |

| 6 (C-H) | 6.5 - 7.5 | 125 - 135 | C-2, C-5 |

Advanced NMR methods can provide insight into molecular dynamics, such as tautomerism and conformational changes. For 2(1H)-Pyrazinone, 3-hydroxy-, the primary dynamic process of interest is the keto-enol tautomerism between the 3-hydroxy-2(1H)-pyrazinone form and the pyrazine-2,3-diol form, as well as potential amide-iminol tautomerism.

NMR relaxation studies, which measure the return of nuclear spins to equilibrium after perturbation, can probe these dynamics. Techniques like T1 (spin-lattice) and T2 (spin-spin) relaxation measurements can be sensitive to molecular motion and chemical exchange processes occurring on different timescales. By conducting these experiments at various temperatures, it would be possible to study the equilibrium and kinetics of the tautomeric exchange, providing a deeper understanding of the compound's conformational preferences in solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. For 2(1H)-Pyrazinone, 3-hydroxy-, the expected molecular formula is C₄H₄N₂O₂. HRMS would measure the mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The high accuracy of the mass measurement (typically to four or more decimal places) allows for the unambiguous determination of the elemental composition, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Table 2: Expected HRMS Data for 2(1H)-Pyrazinone, 3-hydroxy-

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₄H₅N₂O₂⁺ | 113.0346 |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected ion. By inducing fragmentation of the molecular ion of 2(1H)-Pyrazinone, 3-hydroxy-, the resulting fragment ions provide structural information. The fragmentation pattern is characteristic of the molecule's structure.

A plausible fragmentation pathway for pyrazinones involves the loss of small, stable molecules. For the parent compound, characteristic fragmentation would likely involve:

Loss of CO (Carbon Monoxide): A common fragmentation for cyclic carbonyl compounds, leading to a five-membered ring fragment.

Ring Cleavage: Fragmentation of the pyrazinone ring itself, potentially through retro-Diels-Alder type reactions or other rearrangements, leading to characteristic neutral losses.

Analysis of these fragments helps to confirm the connectivity and functional groups present in the molecule.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for functional group identification.

For 2(1H)-Pyrazinone, 3-hydroxy-, the key vibrational modes would be:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: A sharp to medium band around 3100-3500 cm⁻¹, corresponding to the amide N-H group.

C=O Stretch (Amide I band): A strong, sharp absorption typically found between 1650-1690 cm⁻¹, which is highly characteristic of the carbonyl group in the pyrazinone ring.

C=C and C=N Stretches: Absorptions in the 1400-1650 cm⁻¹ region, corresponding to the double bonds within the aromatic ring.

C-O Stretch: A band in the 1000-1300 cm⁻¹ region from the hydroxyl group.

The presence and position of these bands, particularly the strong C=O stretch, would confirm the presence of the key functional groups and support the proposed structure.

Table 3: Predicted Characteristic IR Absorption Bands for 2(1H)-Pyrazinone, 3-hydroxy-

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Broad, Strong |

| N-H | Stretch | 3100 - 3500 | Medium |

| C=O (Amide) | Stretch | 1650 - 1690 | Strong |

| C=C / C=N | Stretch | 1400 - 1650 | Medium-Weak |

Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of 2(1H)-Pyrazinone, 3-hydroxy-. The technique relies on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. By analyzing the resulting spectrum, one can identify the characteristic vibrations of various bonds and functional groups within the molecule.

For 2(1H)-Pyrazinone, 3-hydroxy-, the key functional groups include the pyrazinone ring, the hydroxyl group (-OH), the secondary amide group (-NH-C=O), and C=C double bonds. The IR spectrum is particularly useful for identifying polar bonds due to changes in dipole moment during vibration.

Key expected vibrational modes for 2(1H)-Pyrazinone, 3-hydroxy- include:

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration usually appears as a moderate to strong band in the 3100-3500 cm⁻¹ region. In the solid state, this band is often broadened due to hydrogen bonding.

C=O Stretching (Amide I): This is one of the most characteristic bands in the IR spectrum. For cyclic amides (lactams), the carbonyl stretching vibration gives rise to a very strong and sharp absorption band, typically found between 1650 and 1700 cm⁻¹. Its precise position can provide insights into ring strain and hydrogen bonding.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazinone ring are expected to produce a series of bands of variable intensity in the 1450-1650 cm⁻¹ region.

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond typically appear in the fingerprint region, between 1200 and 1400 cm⁻¹.

N-H Bending (Amide II): This vibration, which involves coupling of the N-H bending and C-N stretching modes, is found in the 1510-1570 cm⁻¹ range for secondary amides.

The combination of these characteristic absorption bands allows for the unambiguous identification of the core functional groups present in the 2(1H)-Pyrazinone, 3-hydroxy- molecule.

Interactive Data Table: Characteristic IR Vibrational Frequencies for 2(1H)-Pyrazinone, 3-hydroxy-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad |

| N-H Stretch | Amide (-NH-) | 3100-3500 | Strong, Broad |

| C=O Stretch (Amide I) | Amide (-C=O) | 1650-1700 | Very Strong |

| C=C / C=N Stretch | Aromatic Ring | 1450-1650 | Medium to Strong |

| N-H Bend (Amide II) | Amide (-NH-) | 1510-1570 | Medium to Strong |

| C-O Stretch | Hydroxyl (-C-O) | 1200-1350 | Medium |

Application in Tautomer and Conformational Analysis

Vibrational spectroscopy is a crucial tool for investigating the tautomeric equilibria and conformational isomers of heterocyclic compounds like 2(1H)-Pyrazinone, 3-hydroxy-. This compound can theoretically exist in at least two tautomeric forms: the hydroxy-pyrazinone (enol-lactam) form and a pyrazine-2,3-dione form, as well as other potential tautomers. These tautomers differ in the location of a proton and the position of double bonds within the ring.

The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the physical state (solid vs. solution). IR and Raman spectroscopy can effectively distinguish between these forms by probing the specific vibrational modes associated with each tautomer.

Keto-Enol Tautomerism: The primary distinction lies in the presence of a carbonyl group (C=O) in the lactam form versus an enolic hydroxyl group (-OH) and a fully aromatic ring in the alternative tautomer.

The lactam form (3-hydroxy-2(1H)-pyrazinone) is characterized by a strong C=O stretching band (Amide I) around 1650-1700 cm⁻¹.

The aromatic diol form (pyrazine-2,3-diol) would lack this strong C=O absorption but would show characteristic C-O stretching and O-H bending vibrations, along with shifts in the ring stretching modes indicative of a fully aromatic pyrazine (B50134) ring.

By comparing the experimental spectrum with calculated spectra for each possible tautomer using computational methods like Density Functional Theory (DFT), the predominant form under specific conditions can be identified. For instance, studies on analogous 2-hydroxypyridines have shown that the oxo-form (lactam) is generally predominant, and a similar preference is expected for 3-hydroxy-2(1H)-pyrazinone. The presence and nature of intermolecular hydrogen bonding, which significantly affects the O-H and N-H stretching frequencies, can also provide evidence for specific tautomeric forms and their aggregation states in solution or the solid phase.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute and unambiguous three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unequivocal confirmation of the molecular connectivity and the specific tautomeric form present in the solid state.

For 2(1H)-Pyrazinone, 3-hydroxy-, a successful SC-XRD analysis would:

Confirm the Connectivity: It would verify the arrangement of atoms forming the pyrazinone ring and the positions of the hydroxyl substituent.

Identify the Tautomer: The analysis would definitively locate the positions of hydrogen atoms, particularly on the oxygen and nitrogen atoms, confirming which tautomer exists in the crystal lattice. For example, it would distinguish between the 3-hydroxy-2(1H)-pyrazinone and a potential pyrazine-2,3-diol tautomer.

Provide Precise Geometric Data: The exact bond lengths can give insight into the electronic structure, such as the degree of double-bond character in the C-N and C-C bonds of the ring.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the unit cell can be constructed, from which the atomic positions are determined.

Interactive Data Table: Information Obtained from Single Crystal X-ray Diffraction

| Parameter | Description | Significance for 2(1H)-Pyrazinone, 3-hydroxy- |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and provides the framework for the structure. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Provides insight into the packing symmetry and chirality of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. | Allows for the calculation of all geometric parameters. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms covalent structure and provides information on bond order (e.g., C=O vs. C-O). |

| Bond Angles | The angle formed by three connected atoms. | Defines the geometry around each atom and the overall molecular shape. |

| Torsion Angles | The angle between the planes defined by two sets of three connected atoms. | Describes the conformation of the molecule and the planarity of the ring. |

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical properties. The study of crystal packing reveals how individual molecules of 2(1H)-Pyrazinone, 3-hydroxy- are arranged in the solid state and what intermolecular interactions hold them together.

The crystal packing of 2(1H)-Pyrazinone, 3-hydroxy- is expected to be dominated by strong intermolecular hydrogen bonds due to the presence of hydroxyl (-OH) and amide (-NH) groups, which act as both hydrogen bond donors and acceptors. The amide carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal.

Analysis of the crystal structure can reveal:

Hydrogen Bonding Networks: Identification of specific donor-acceptor pairs (e.g., O-H···O=C, N-H···O=C, O-H···N) and the dimensionality of the resulting network (e.g., chains, sheets, or 3D frameworks).

π-π Stacking: The planar pyrazinone rings may stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) can be determined.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the relative contributions of different types of interactions to the stability of the crystal structure. Different polymorphs will exhibit distinct packing arrangements and intermolecular interactions, which can be compared and analyzed.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives

While 2(1H)-Pyrazinone, 3-hydroxy- is an achiral molecule, its derivatives can be made chiral by introducing stereogenic centers, for example, by attaching a chiral substituent at the N-1 position or elsewhere on the ring. For these chiral derivatives, chiroptical spectroscopic methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are invaluable.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to:

Assign the absolute configuration of a chiral derivative by comparing the experimental spectrum with theoretical spectra calculated for a known configuration.

Study conformational changes that affect the spatial arrangement of chromophores.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized IR radiation for vibrational transitions. VCD provides much more structural information than electronic CD because a VCD spectrum contains many narrow, well-resolved bands, each corresponding to a specific vibrational mode.

Applications of VCD for chiral derivatives of 2(1H)-Pyrazinone, 3-hydroxy- would include:

Absolute Configuration Determination: VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization.

Diastereomeric Discrimination: VCD is highly effective at distinguishing between diastereomers, as they often exhibit significantly different VCD spectra.

Conformational Analysis in Solution: The VCD spectrum is exquisitely sensitive to the solution-phase conformation of a molecule, providing detailed insights into the preferred spatial arrangements of different functional groups.

These techniques are crucial in stereochemical studies, particularly in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2(1H)-Pyrazinone, 3-hydroxy-. These methods, grounded in the principles of quantum mechanics, are pivotal for elucidating its electronic characteristics and energetic profile.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and stability of heterocyclic molecules like 2(1H)-Pyrazinone, 3-hydroxy-. DFT studies typically focus on geometry optimization to find the most stable molecular structure, calculation of electronic properties such as orbital energies, and analysis of the molecule's reactivity. For 3-hydroxypyrazinone, a key area of investigation is its tautomerism, specifically the equilibrium between the hydroxy (enol) and keto forms.

DFT calculations can predict the relative stabilities of these tautomers. The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining accurate results. Studies on similar heterocyclic systems have shown that DFT can effectively model the electronic properties and tautomeric equilibria. researchgate.netnih.gov For instance, the calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT Functionals for Electronic Structure Calculations

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | A widely used functional that often provides a good balance of accuracy and computational cost for organic molecules. |

| M06-2X | Hybrid Meta-GGA | Known for its good performance in calculations involving non-covalent interactions and thermochemistry. |

| CAM-B3LYP | Long-range Corrected Hybrid | Particularly suitable for studying charge-transfer excitations and electronic spectra. |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional that is often used for solid-state and molecular calculations. |